molecular formula C10H17BN2O3 B8263592 [3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]boronic acid

[3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]boronic acid

Cat. No.: B8263592
M. Wt: 224.07 g/mol
InChI Key: IHIINIMMQLOYSL-UHFFFAOYSA-N
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Description

[3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with a boronic acid group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group.

    Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.

    Substitution: The pyrazole ring can participate in substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Chemistry: In organic chemistry, [3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of electronic components and coatings .

Mechanism of Action

The mechanism of action of [3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]boronic acid involves its ability to participate in Suzuki-Miyaura coupling reactions. This process involves the formation of a carbon-carbon bond between the boronic acid group and an aryl or vinyl halide in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

  • 1,5-Dimethylpyrazole-4-boronic acid
  • 3,5-Dimethylisoxazole-4-boronic acid
  • 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid

Uniqueness: Compared to similar compounds, [3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]boronic acid is unique due to the presence of the oxan-4-yl group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its utility in specific synthetic applications and biological interactions .

Properties

IUPAC Name

[3,5-dimethyl-1-(oxan-4-yl)pyrazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN2O3/c1-7-10(11(14)15)8(2)13(12-7)9-3-5-16-6-4-9/h9,14-15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIINIMMQLOYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N(N=C1C)C2CCOCC2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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